4-溴-2-氯-5-硝基苯胺

描述

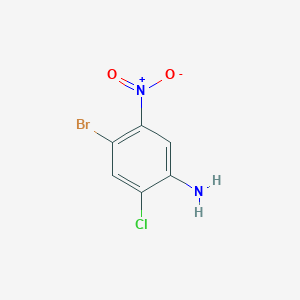

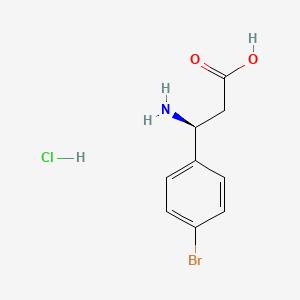

4-Bromo-2-chloro-5-nitroaniline is a chemical compound with the molecular formula C6H4BrClN2O2 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .

Synthesis Analysis

The synthesis of 4-Bromo-2-chloro-5-nitroaniline involves a multistep process . The process includes the addition of an acetyl group to a molecule that does not readily oxidize and substitutes largely at the para position . A second substitution takes place at the position ortho to the carbon carrying the acetamido group . The amide function is then hydrolyzed to yield the desired 4-Bromo-2-chloro-5-nitroaniline .

Molecular Structure Analysis

The molecular structure of 4-Bromo-2-chloro-5-nitroaniline is almost planar . In the crystal, molecules are linked by intermolecular N—H⋯N and weak N—H⋯Br hydrogen bonds, generating sheets .

Chemical Reactions Analysis

Nitro compounds like 4-Bromo-2-chloro-5-nitroaniline can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase .

Physical And Chemical Properties Analysis

4-Bromo-2-chloro-5-nitroaniline has a molecular weight of 251.47 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .

科学研究应用

Nonlinear Optical Materials

4-Bromo-2-chloro-5-nitroaniline: is a potential candidate for creating nonlinear optical (NLO) materials due to its molecular structure which allows for strong delocalization of π-electrons. Such materials are crucial in the development of optoelectronic devices, photonics, and laser technology. The presence of electron-donating and electron-withdrawing groups within the compound can enhance the NLO properties, making it valuable for research in communication technologies .

Organic Synthesis

This compound serves as a building block in organic synthesis, particularly in the construction of more complex molecules. Its reactive sites, namely the bromo, chloro, and nitro groups, make it versatile for various substitution reactions. It can be used to synthesize dyes, pigments, and other organic compounds with specific desired properties .

Pharmaceutical Research

In pharmaceutical research, 4-Bromo-2-chloro-5-nitroaniline can be utilized to create intermediates for drug development. Its structure is conducive to forming compounds that may exhibit biological activity, such as antibacterial or antifungal properties. Researchers can modify the compound to enhance its efficacy and reduce toxicity .

Material Science

The compound’s ability to form crystals with non-centrosymmetric space groups makes it interesting for material science applications. It can be used to study crystal growth processes and the physiochemical properties of new materials. These materials might find applications in semiconductors, sensors, and other electronic devices .

Analytical Chemistry

4-Bromo-2-chloro-5-nitroaniline: can be used as a standard or reagent in analytical chemistry. Its distinct spectral properties allow it to be used in spectroscopic analysis, helping to identify or quantify other substances. It can also serve as a reference compound in chromatography .

Environmental Studies

Due to its nitroaniline component, this compound can be used in environmental studies to understand the behavior of nitroaromatic compounds in the environment. It can help in assessing the degradation pathways and the persistence of such compounds in various ecosystems .

作用机制

Mode of Action

It’s known that nitroanilines can undergo a series of reactions, including nitration, bromination, and conversion from the nitro group to an amine . These reactions can alter the compound’s interaction with its targets, leading to changes in their function.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-2-chloro-5-nitroaniline . Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and interactions with biological targets.

安全和危害

4-Bromo-2-chloro-5-nitroaniline is considered hazardous . It may cause damage to organs through prolonged or repeated exposure . It is toxic if swallowed, in contact with skin, or if inhaled . Therefore, it is recommended to use personal protective equipment such as dust masks, eyeshields, and gloves when handling this compound .

属性

IUPAC Name |

4-bromo-2-chloro-5-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClN2O2/c7-3-1-4(8)5(9)2-6(3)10(11)12/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZMQSRBHILCYPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])Br)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681512 | |

| Record name | 4-Bromo-2-chloro-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-chloro-5-nitroaniline | |

CAS RN |

872820-00-3 | |

| Record name | 4-Bromo-2-chloro-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

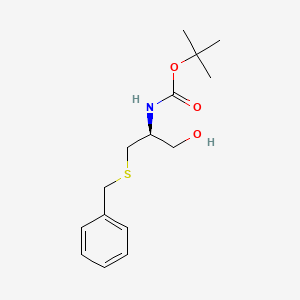

![tert-Butyl ((5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl)carbamate](/img/structure/B1373747.png)

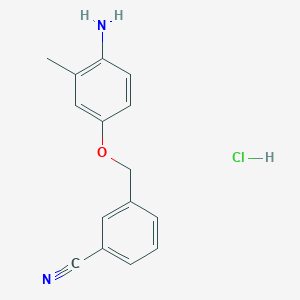

![7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde](/img/structure/B1373751.png)

![3-[(4-Fluorobenzyl)oxy]azetidine](/img/structure/B1373758.png)

![7-Bromopyrido[3,2-d]pyrimidin-4-amine](/img/structure/B1373764.png)